molecular formula C9H11N3O5 B3406350 3-[(2,4-Dinitrophenyl)amino]propan-1-ol CAS No. 30726-75-1

3-[(2,4-Dinitrophenyl)amino]propan-1-ol

Cat. No.: B3406350
CAS No.: 30726-75-1
M. Wt: 241.2 g/mol
InChI Key: TVZZVPWULFTZSN-UHFFFAOYSA-N
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Description

3-[(2,4-Dinitrophenyl)amino]propan-1-ol is a chemical compound with the molecular formula C9H11N3O5 and a molar mass of 241.2 g/mol . This compound is characterized by the presence of a dinitrophenyl group attached to an amino-propanol backbone.

Scientific Research Applications

3-[(2,4-Dinitrophenyl)amino]propan-1-ol has diverse applications in scientific research due to its unique chemical properties:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dinitrophenyl)amino]propan-1-ol typically involves the reaction of 2,4-dinitrochlorobenzene with 3-aminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,4-dinitrochlorobenzene and 3-aminopropanol.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Procedure: The 2,4-dinitrochlorobenzene is dissolved in the solvent, and the base is added to the solution. The 3-aminopropanol is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dinitrophenyl)amino]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[(2,4-Dinitrophenyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The dinitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The amino-propanol moiety can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Dinitrophenyl)amino]propan-1-ol is unique due to its specific combination of the dinitrophenyl group and the amino-propanol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(2,4-dinitroanilino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O5/c13-5-1-4-10-8-3-2-7(11(14)15)6-9(8)12(16)17/h2-3,6,10,13H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZZVPWULFTZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401129
Record name 3-[(2,4-dinitrophenyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30726-75-1
Record name 3-[(2,4-dinitrophenyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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